molecular formula C5H5F2N3O B13112974 5,6-Difluoro-3-methoxy-2-pyrazinamine

5,6-Difluoro-3-methoxy-2-pyrazinamine

Katalognummer: B13112974
Molekulargewicht: 161.11 g/mol
InChI-Schlüssel: ISOHDVRVXJUNAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Difluoro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H5F2N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of fluorine atoms and a methoxy group in its structure makes it an interesting compound for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-3-methoxypyrazin-2-amine typically involves the reaction of 5,6-difluoropyrazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of 5,6-Difluoro-3-methoxypyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Difluoro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazines with various functional groups.

    Oxidation: Products include pyrazine oxides.

    Reduction: Products include reduced amines and other derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Difluoro-3-methoxypyrazin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Difluoro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. The fluorine atoms and methoxy group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxypyrazin-2-amine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    5,6-Difluoropyrazine: Lacks the methoxy group, affecting its solubility and reactivity.

    3-Methoxypyrazine: Lacks the fluorine atoms and has different chemical properties.

Uniqueness

5,6-Difluoro-3-methoxypyrazin-2-amine is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity, binding affinity, and potential biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C5H5F2N3O

Molekulargewicht

161.11 g/mol

IUPAC-Name

5,6-difluoro-3-methoxypyrazin-2-amine

InChI

InChI=1S/C5H5F2N3O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3,(H2,8,9)

InChI-Schlüssel

ISOHDVRVXJUNAG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C(C(=N1)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.